

Application Notes: PTP1B-IN-13 for High-Throughput Screening

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Compound of Interest

Compound Name: PTP1B-IN-13

Cat. No.: B320099

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Product Name: PTP1B-IN-13

Catalog Number: N/A

Molecular Formula: C₂₄H₂₈N₂O₃

Molecular Weight: 392.49 g/mol

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways. Its role in downregulating these pathways has made it a significant therapeutic target for type 2 diabetes and obesity. **PTP1B-IN-13** is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying its physiological and pathological roles. These application notes provide a comprehensive overview of the use of **PTP1B-IN-13** in high-throughput screening (HTS) assays to identify and characterize novel PTP1B inhibitors.

PTP1B Signaling Pathway

PTP1B primarily acts on the insulin receptor (IR) and the leptin receptor (LEPR). Upon insulin binding, the IR autophosphorylates on specific tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake. PTP1B dephosphorylates the activated IR, thus attenuating the insulin signal. A similar mechanism applies to the leptin signaling pathway, where PTP1B dephosphorylates the Janus kinase 2 (JAK2) associated with the LEPR.

Caption: PTP1B's role in attenuating insulin and leptin signaling.

Quantitative Data

The inhibitory activity of **PTP1B-IN-13** and related compounds can be quantified to determine their potency and selectivity. The half-maximal inhibitory concentration (IC_{50}) is a key parameter.

Compound	PTP1B IC_{50} (nM)	T-cell PTP (TCPTP) IC_{50} (nM)	Selectivity (TCPTP/PTP1B)
PTP1B-IN-13	3.6	1,200	~333-fold
Compound 8	4.9	>200,000	>40,816-fold
Compound 16	2.2	1,180	~536-fold

Note: Data for compounds 8 and 16 are included for comparative purposes and represent other potent PTP1B inhibitors.

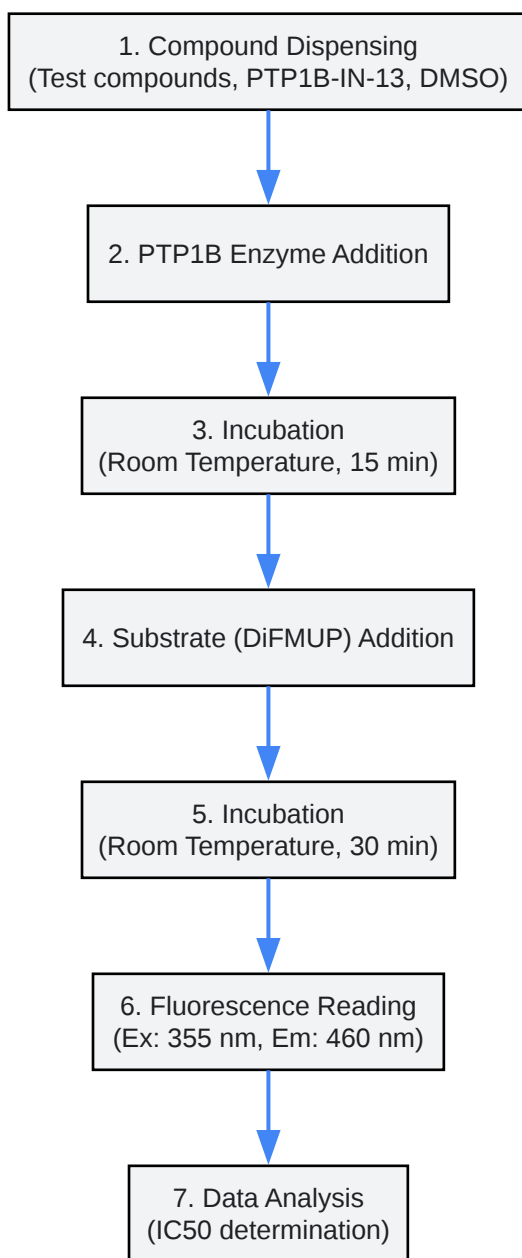
High-Throughput Screening Protocol

This protocol outlines a typical fluorescence-based HTS assay to identify PTP1B inhibitors.

Materials and Reagents

- Recombinant human PTP1B enzyme
- **PTP1B-IN-13** (as a positive control)
- DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% BSA
- 384-well black, flat-bottom plates
- Plate reader with fluorescence capabilities (Excitation: 355 nm, Emission: 460 nm)

Experimental Workflow



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Caption: Workflow for a typical PTP1B HTS assay.

Assay Protocol

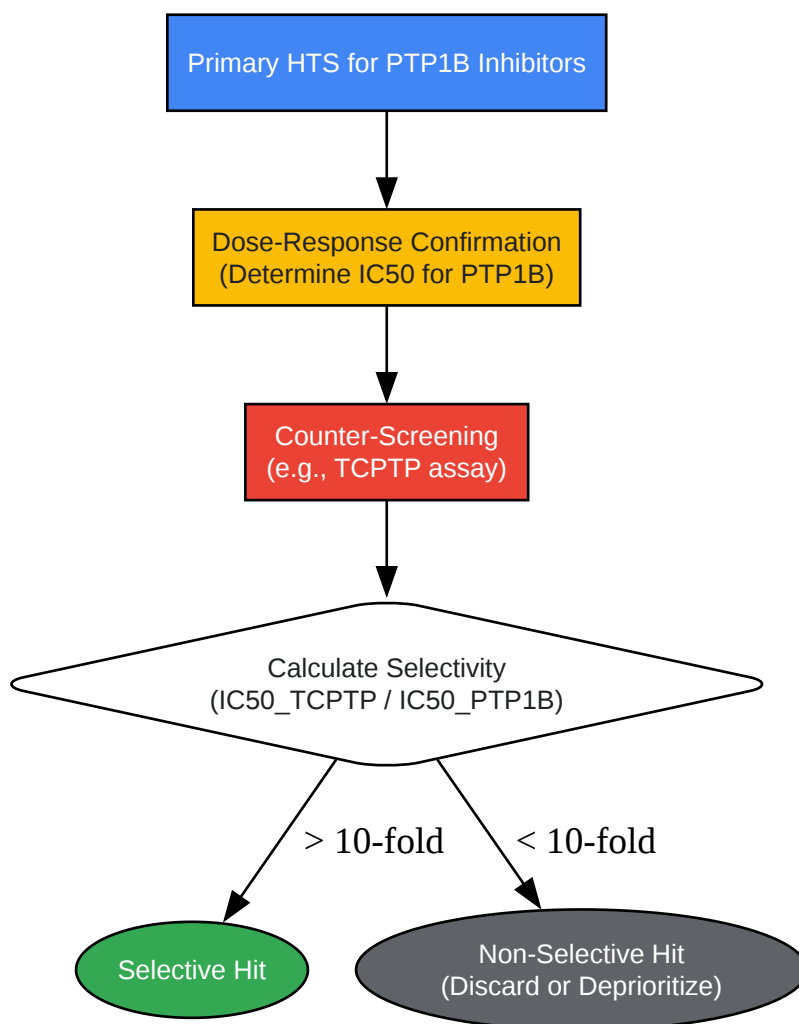
- Compound Plating:
 - Dispense 1 μ L of test compounds, positive control (**PTP1B-IN-13**), and negative control (DMSO) into the wells of a 384-well plate.

- For dose-response curves, prepare serial dilutions of **PTP1B-IN-13** (e.g., from 10 μ M to 0.1 nM).
- Enzyme Addition:
 - Prepare a solution of PTP1B enzyme in assay buffer to a final concentration of 0.5 nM.
 - Add 20 μ L of the enzyme solution to each well.
- Pre-incubation:
 - Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
- Substrate Addition:
 - Prepare a solution of DiFMUP substrate in assay buffer to a final concentration of 100 μ M.
 - Add 20 μ L of the substrate solution to each well to initiate the enzymatic reaction.
- Reaction Incubation:
 - Incubate the plate at room temperature for 30 minutes, protected from light.
- Fluorescence Measurement:
 - Measure the fluorescence intensity of each well using a plate reader with excitation at 355 nm and emission at 460 nm.
- Data Analysis:
 - Calculate the percent inhibition for each test compound concentration relative to the positive and negative controls.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Selectivity Profiling

To ensure that identified hits are selective for PTP1B, it is crucial to perform counter-screening against other related phosphatases, such as T-cell PTP (TCPTP).

Logical Flow for Hit Validation



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